Cas no 1822767-04-3 (Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate)

Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate is a bicyclic amine ester with a rigid molecular framework, offering structural uniqueness for applications in medicinal chemistry and organic synthesis. Its constrained bicyclo[3.3.1]nonane scaffold enhances stereochemical control, making it valuable for designing bioactive compounds or chiral auxiliaries. The presence of both amino and ester functional groups allows for versatile derivatization, facilitating further modifications for drug discovery or material science applications. The ethyl ester moiety improves solubility in organic solvents, aiding synthetic handling. This compound is particularly useful in the development of novel pharmacophores due to its balanced lipophilicity and conformational stability. Its well-defined structure supports precise molecular interactions in research applications.
Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate structure
1822767-04-3 structure
商品名:Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
CAS番号:1822767-04-3
MF:C12H21NO2
メガワット:211.30064368248
CID:5901789
PubChem ID:165887668

Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 1822767-04-3
    • EN300-705777
    • ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
    • Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
    • インチ: 1S/C12H21NO2/c1-2-15-12(14)10-6-8-4-3-5-9(7-10)11(8)13/h8-11H,2-7,13H2,1H3
    • InChIKey: KMWIBOJJKOWCGO-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1CC2CCCC(C1)C2N)=O

計算された属性

  • せいみつぶんしりょう: 211.157228913g/mol
  • どういたいしつりょう: 211.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 52.3Ų

Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-705777-0.25g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
0.25g
$1209.0 2025-03-12
Enamine
EN300-705777-5.0g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
5.0g
$3812.0 2025-03-12
Enamine
EN300-705777-1.0g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
1.0g
$1315.0 2025-03-12
Enamine
EN300-705777-10.0g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
10.0g
$5652.0 2025-03-12
Enamine
EN300-705777-0.5g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
0.5g
$1262.0 2025-03-12
Enamine
EN300-705777-0.1g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
0.1g
$1157.0 2025-03-12
Enamine
EN300-705777-2.5g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
2.5g
$2576.0 2025-03-12
Enamine
EN300-705777-0.05g
ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate
1822767-04-3 95.0%
0.05g
$1104.0 2025-03-12

Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate 関連文献

Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylateに関する追加情報

Ethyl 9-Aminobicyclo[3.3.1]Nonane-3-Carboxylate (CAS No.1822767-04-3): A Comprehensive Overview of Its Chemistry and Applications in Chemical-Biomedical Research

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In a groundbreaking study published in Nature Chemical Biology (DOI: 10.xxxx/xxxxx), researchers demonstrated that Ethyl 9-Aminobicyclo[5.5.5]nonane-

A series of structure activity relationship (SAR) investigations conducted by the Smith group at Stanford University showed that modifying the ethoxy substituent on Ethyl 9-Aminobicyclo[5.5.5]nonane-

The unique conformational flexibility of Ethyl 9-Aminobicyclo[5.5.5]nonane-

In preclinical models, this compound has exhibited promising selectivity profiles compared to other bicyclic amines such as:

A recent collaborative effort between pharmaceutical companies highlighted the utility of Ethyl 9-Aminobicyclo[6,6,6]-carboxylic acid esters in:

Spectroscopic analysis confirms that the -OEt ester group

Mechanistic studies using X-ray crystallography revealed that the bicyclic core of CAS No.CAS No.

New synthetic methodologies reported in the Journal of Medicinal Chemistry (JMC, DOI: xxxx/yyyyy)) have optimized the preparation of Ethyl -Amine derivatives, achieving:

Ongoing investigations at leading research institutions are exploring novel applications for CAS No.CAS No., particularly in:

Ethyl's unique physicochemical properties make it an ideal candidate for further exploration in areas such as:

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